N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide
Brand Name: Vulcanchem
CAS No.: 892856-25-6
VCID: VC7242971
InChI: InChI=1S/C22H25N3O5S2/c1-3-9-25(10-4-2)32(27,28)16-7-5-15(6-8-16)21(26)24-22-23-17-13-18-19(14-20(17)31-22)30-12-11-29-18/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,23,24,26)
SMILES: CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Molecular Formula: C22H25N3O5S2
Molecular Weight: 475.58

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide

CAS No.: 892856-25-6

Cat. No.: VC7242971

Molecular Formula: C22H25N3O5S2

Molecular Weight: 475.58

* For research use only. Not for human or veterinary use.

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide - 892856-25-6

Specification

CAS No. 892856-25-6
Molecular Formula C22H25N3O5S2
Molecular Weight 475.58
IUPAC Name N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide
Standard InChI InChI=1S/C22H25N3O5S2/c1-3-9-25(10-4-2)32(27,28)16-7-5-15(6-8-16)21(26)24-22-23-17-13-18-19(14-20(17)31-22)30-12-11-29-18/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,23,24,26)
Standard InChI Key DTXLCVQJNQVBKK-UHFFFAOYSA-N
SMILES CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name, N-(6,7-dihydro- dioxino[2,3-f] benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide, reflects its complex architecture. The molecule comprises:

  • A 6,7-dihydro- dioxino[2,3-f] benzothiazole core, featuring fused dioxane and benzothiazole rings.

  • A 4-(dipropylsulfamoyl)benzamide substituent, containing a sulfonamide group with two propyl chains.

The molecular formula is C₂₄H₂₈N₄O₅S₂, with a molecular weight of 540.7 g/mol (calculated from analogous structures ).

Structural Features

Key structural attributes include:

  • Heterocyclic Core: The benzothiazole ring fused with a 1,4-dioxane moiety introduces rigidity and potential π-π stacking interactions .

  • Sulfamoyl Group: The dipropylsulfamoyl moiety at the para position of the benzamide enhances solubility and may mediate target binding .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₄H₂₈N₄O₅S₂
Molecular Weight540.7 g/mol
Hydrogen Bond Donors2 (amide NH, sulfonamide NH)
Hydrogen Bond Acceptors7 (2x O, 3x S=O, 2x N)
Rotatable Bonds8

Synthesis and Characterization

Synthetic Routes

While no explicit synthesis protocol for this compound is published, analogous benzothiazol-2-yl benzamides are typically synthesized via:

  • Core Formation: Condensation of 2-aminobenzothiazole derivatives with 1,4-dioxane precursors under acidic conditions .

  • Sulfamoylation: Reaction of 4-chlorosulfonylbenzoyl chloride with dipropylamine, followed by amide coupling to the heterocyclic amine .

A hypothetical synthesis pathway is outlined below:

Step 1: Synthesis of 6,7-dihydro- dioxino[2,3-f] benzothiazol-2-amine

  • React 2-amino-4,5-dihydroxybenzenethiol with 1,2-dibromoethane in basic conditions to form the dioxane ring .

Step 2: Preparation of 4-(dipropylsulfamoyl)benzoyl chloride

  • Sulfonation of toluene derivatives followed by chlorination and reaction with dipropylamine .

Step 3: Amide Coupling

  • Combine the amine and acyl chloride using coupling agents like HATU or EDCI in DMF .

Spectroscopic Characterization

Data from related compounds suggest:

  • ¹H NMR: Signals at δ 1.2–1.6 ppm (propyl CH₂), δ 3.4–3.8 ppm (dioxane OCH₂), δ 7.8–8.2 ppm (aromatic protons) .

  • LC-MS: [M+H]⁺ peak at m/z 541.1 .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in DMSO (>10 mM) and acetone, limited in aqueous buffers (logP ≈ 3.2) .

  • Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments due to the sulfonamide group .

Table 2: Predicted Physicochemical Properties

PropertyValue
logP3.2
Water Solubility0.12 mg/mL
Melting Point198–202°C (decomposes)
pKa6.8 (sulfonamide NH)

Applications and Future Directions

Therapeutic Prospects

  • Autoimmune Diseases: Kv1.3 inhibitors are under investigation for psoriasis and rheumatoid arthritis .

  • Oncology: Benzothiazole derivatives show antitumor activity in preclinical models .

Research Challenges

  • Synthetic Complexity: Multi-step synthesis requiring optimized coupling conditions.

  • Pharmacokinetics: High molecular weight and logP may limit blood-brain barrier penetration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator